copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate
Description
This compound is a copper(II) complex featuring a polydentate ligand, 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol, with a sulfate counterion. Its molecular formula is C₁₄H₃₂CuN₂O₈S (copper-sulfate complex), derived from the ligand (C₁₄H₃₂N₂O₄, MW 292.415 g/mol) . The ligand contains multiple hydroxypropyl and amino groups, enabling strong chelation with Cu(II) ions. Key characteristics include:
- Coordination Geometry: Predominantly distorted octahedral or square planar, depending on solvent and counterion effects.
- Applications: Used in pharmaceutical synthesis, coordination chemistry, and as a precursor for metal-organic frameworks (MOFs) .
- Synthesis: Custom synthesis involves refluxing copper salts with the ligand in alcoholic solutions, followed by purification .
Properties
CAS No. |
68975-66-6 |
|---|---|
Molecular Formula |
C14H32CuN2O8S |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate |
InChI |
InChI=1S/C14H32N2O4.Cu.H2O4S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;;1-5(2,3)4/h11-14,17-20H,5-10H2,1-4H3;;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
CNZJCZOTBUNOMM-UHFFFAOYSA-L |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: Preparation of 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol
The ligand component is a polyhydroxylated amine, specifically a tris(2-hydroxypropyl)amine derivative linked via an ethyl bridge. The synthesis typically involves:
Stepwise alkylation of amines with epoxides or haloalcohols : Starting from a primary or secondary amine, sequential alkylation with 2-chloro-1-propanol or propylene oxide under controlled basic conditions yields the bis(2-hydroxypropyl)aminoethyl moiety.
Control of reaction conditions : Temperature, pH, and stoichiometry are critical to avoid over-alkylation or polymerization. Using a slight excess of the epoxide ensures complete substitution without forming oligomeric side products.
Purification : The ligand is purified by crystallization or chromatography to remove unreacted starting materials and side products.
Complexation with Copper(II) Ions
The copper complex is formed by reacting the synthesized ligand with a copper(II) salt, typically copper sulfate, under aqueous conditions:
Reaction conditions : The ligand solution is mixed with an aqueous copper sulfate solution at ambient or slightly elevated temperatures (20–50 °C). The pH is maintained mildly acidic to neutral (pH 4–7) to favor complex formation without precipitation of copper hydroxides.
Stoichiometry : A 1:1 molar ratio of ligand to copper(II) sulfate is usually employed to form the mononuclear complex.
Complex isolation : The complex precipitates as a sulfate salt or is concentrated by evaporation and crystallized. The sulfate counterions stabilize the complex in solid form.
Characterization : Elemental analysis, UV-Vis spectroscopy, and infrared spectroscopy confirm coordination of copper to the polyhydroxy amine ligand.
Alternative Copper Sources and Variations
Copper oxychloride, copper ammonium carbonate, and copper oxysulfate have been used to prepare related copper complexes with amino alcohol ligands, indicating flexibility in copper salt sources for complexation.
The choice of copper salt influences solubility, stability, and fungicidal activity in formulations, which may be relevant for tailoring the compound's properties.
Data Table: Typical Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Ligand starting amine | Bis(2-hydroxypropyl)amine or similar | Purity > 98% |
| Alkylating agent | Propylene oxide or 2-chloro-1-propanol | Stoichiometric excess ~1.1 eq |
| Solvent | Water or ethanol-water mixture | For ligand synthesis |
| Reaction temperature | 25–50 °C | Controlled to avoid side reactions |
| Copper salt | Copper(II) sulfate pentahydrate | Analytical grade |
| Copper to ligand molar ratio | 1:1 | Ensures mononuclear complex |
| pH during complexation | 4.5–6.5 | Avoids copper hydroxide precipitation |
| Isolation method | Crystallization or precipitation | Yield typically 70–85% |
Comprehensive Research Findings
Coordination chemistry : The ligand coordinates copper through nitrogen and oxygen atoms of the hydroxypropyl groups, forming a stable chelate complex. This coordination stabilizes copper in the +2 oxidation state and influences its reactivity.
Fungicidal formulations : Copper complexes with amino alcohol ligands show enhanced fungicidal activity and reduced phytotoxicity compared to simple copper salts. The ligand modulates copper release and bioavailability.
Synthesis challenges : Controlling the degree of alkylation on the amine and preventing polymerization or side reactions during ligand synthesis are critical for reproducibility and purity.
Analytical characterization : Elemental analysis, infrared spectroscopy (showing characteristic Cu–N and Cu–O vibrations), UV-Vis spectroscopy (d–d transitions of Cu(II)), and sometimes X-ray crystallography confirm the structure and purity of the complex.
Chemical Reactions Analysis
Types of Reactions: Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and the hydroxyl groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield copper metal .
Scientific Research Applications
Medicinal Chemistry
Copper complexes are known for their biological activities, particularly in the field of medicinal chemistry. The copper ion plays a critical role in various enzymatic processes, and its complexes have been studied for their potential therapeutic effects.
- Antimicrobial Activity : Research indicates that copper complexes exhibit significant antimicrobial properties. For instance, studies have shown that copper compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .
- Anticancer Properties : Some copper complexes have demonstrated anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death .
Materials Science
In materials science, copper complexes are utilized for their unique electronic properties.
- Conductive Materials : The incorporation of copper complexes into polymer matrices has been explored to enhance electrical conductivity. This application is particularly relevant in the development of flexible electronic devices and sensors .
- Catalysis : Copper compounds are also significant in catalysis. They serve as catalysts in various organic reactions, including oxidation and coupling reactions, due to their ability to facilitate electron transfer processes .
Environmental Science
The environmental applications of copper complexes are gaining traction due to their potential in pollution control.
- Heavy Metal Removal : Copper complexes can be employed in the remediation of heavy metal-contaminated water sources. Their chelating properties allow them to bind heavy metals effectively, facilitating their removal from aqueous environments .
- Antioxidant Applications : The antioxidant properties of copper complexes have been investigated for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol; sulfate demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Catalytic Applications
In another investigation, researchers explored the catalytic properties of this copper complex in facilitating the oxidation of alcohols to aldehydes. The results indicated that the complex provided high yields with minimal side reactions, showcasing its efficiency as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative DNA cleavage through the production of reactive oxygen species (ROS) via a Fenton-type mechanism . Additionally, it can bind to proteins, altering their structure and function .
Comparison with Similar Compounds
Research Findings and Trends
- Coordination Chemistry : The target compound’s sulfate ion enhances solubility in polar solvents, unlike perchlorate salts in , which may limit biological applications .
- Ligand Flexibility : Neurol TE’s ethylenediamine backbone allows versatile coordination modes, outperforming the target’s rigid hydroxypropyl arms in catalysis .
- Environmental Impact : Pyrazolone-based ligands () show higher Cu²⁺ adsorption capacity (85–90% efficiency) compared to hydroxypropyl ligands, which prioritize stability over adsorption .
Biological Activity
Copper complexes have garnered significant attention in biomedical research due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate is a notable example of such complexes. This article aims to provide a comprehensive overview of its biological activity, supported by recent findings and case studies.
Antimicrobial Activity
Copper complexes are well-documented for their antimicrobial properties. Studies indicate that copper complexes exhibit higher antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to other metal complexes.
- Minimum Inhibitory Concentration (MIC) : Research has shown that copper complexes can achieve MIC values as low as 0.1 mg/mL against certain pathogens, indicating potent antimicrobial effects. For instance, copper complexes demonstrated significant activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Copper Complexes
Anticancer Properties
Copper complexes have been investigated for their potential as anticancer agents. Studies reveal that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).
- Cytotoxicity : A study on steroidal copper(II) complexes showed IC50 values ranging from 5.0 to 7.0 µM against liver carcinoma cells (Bel-7404), indicating strong antiproliferative activity .
Table 2: Cytotoxicity of Copper Complexes
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cu-complex 1 | HepG-2 | 6.88 ± 0.5 |
| Cu-complex 2 | MCF-7 | 14.65 ± 1.5 |
Antioxidant Activity
The antioxidant capabilities of copper complexes are also noteworthy. These compounds have been shown to scavenge free radicals effectively, contributing to their biological activity.
- Free Radical Scavenging : Copper(II) complexes exhibit higher scavenging activity compared to other metal complexes, with IC50 values comparable to established antioxidants like BHT .
Table 3: Antioxidant Activity of Copper Complexes
| Compound | DPPH Scavenging IC50 (µM) |
|---|---|
| Cu-complex A | 25 |
| Cu-complex B | 30 |
Case Studies
Several studies have highlighted the biological activities of copper complexes:
- Antibacterial Efficacy : A study demonstrated that a specific copper complex exhibited enhanced penetration through bacterial cell membranes, leading to increased cell death compared to zinc complexes .
- Cytotoxic Mechanisms : Research indicated that copper complexes induce apoptosis in cancer cells via proteasome inhibition, showcasing their potential as chemotherapeutic agents .
- Antioxidant Mechanisms : Investigations into the antioxidant properties revealed that copper complexes significantly inhibit oxidative stress markers in various cell lines, supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing copper complexes with polyhydroxyamine ligands like 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol (HPAP)?
- Methodology :
- Coordination Synthesis : React HPAP with copper sulfate in a 2:1 molar ratio in aqueous or ethanol/water mixtures at 50–70°C for 6–12 hours. Monitor pH (6.5–7.5) to avoid hydroxide precipitation .
- Purification : Use solvent evaporation or recrystallization (e.g., ethanol/acetone mixtures) to isolate the complex. Confirm stoichiometry via elemental analysis (C, H, N, Cu, S) and FT-IR for sulfate binding (ν~950–1100 cm⁻¹) .
Q. How can spectroscopic techniques (NMR, UV-Vis) resolve structural ambiguities in HPAP-based copper complexes?
- Methodology :
- ¹H/¹³C NMR : Assign ligand proton environments (e.g., hydroxypropyl CH₂/CH₃ groups at δ 1.1–1.3 ppm) and shifts upon copper coordination (e.g., amine N–H downfield shifts) .
- UV-Vis : Detect d-d transitions (e.g., λ~600–800 nm for Cu²+ in octahedral geometry) and ligand-to-metal charge transfer bands (λ~300–400 nm). Compare with crystallographic data (e.g., ) to validate geometry .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of HPAP-copper sulfate complexes?
- Methodology :
- Stability Studies : Perform kinetic experiments in varying solvents (water, DMSO, ethanol) at pH 4–10. Monitor decomposition via UV-Vis (absorbance decay at λ~600 nm) or cyclic voltammetry (Cu²+/Cu⁺ redox couple at ~0.2 V vs. Ag/AgCl) .
- Data Analysis : Use Arrhenius plots to calculate activation energy for decomposition. Correlate pH with ligand protonation states (pKa ~9–10 for tertiary amines) .
Q. What computational approaches (DFT, MD) predict the ligand’s chelation behavior and copper complex reactivity?
- Methodology :
- DFT Modeling : Optimize HPAP-Cu²+ geometry using B3LYP/6-31G(d). Calculate binding energies, frontier orbitals (HOMO/LUMO gaps), and electrostatic potential maps to identify reactive sites .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess ligand flexibility and copper coordination dynamics (e.g., ligand exchange rates) .
Q. How can contradictions in magnetic susceptibility and EPR data for HPAP-Cu²+ complexes be resolved?
- Methodology :
- EPR Analysis : Measure g-values (g∥ ~2.2, g⊥ ~2.0) and hyperfine coupling (A∥ ~140–160 G) to distinguish between square-planar vs. distorted octahedral geometries .
- Magnetic Susceptibility : Use SQUID magnetometry to determine μeff (~1.7–2.1 BM for monomeric Cu²+). Cross-reference with crystallographic data (e.g., Jahn-Teller distortions in ) .
Application-Focused Questions
Q. What role do HPAP-copper complexes play in catalytic oxidation reactions?
- Methodology :
- Catalytic Testing : Use tert-butyl hydroperoxide (TBHP) as an oxidant in cyclohexane oxidation. Quantify ketone/alcohol products via GC-MS. Compare turnover frequencies (TOF) with other Cu catalysts (e.g., Cu-Schiff bases) .
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to identify reactive oxygen species (e.g., hydroxyl radicals vs. metal-oxo intermediates) .
Q. How does the HPAP ligand enhance biocompatibility in copper-based hydrogels?
- Methodology :
- Hydrogel Synthesis : Crosslink HPAP-Cu²+ with polyvinyl alcohol (PVA) via freeze-thaw cycles. Assess mechanical properties (rheology) and copper release kinetics (ICP-MS) .
- Cytotoxicity : Perform MTT assays on fibroblast cells (e.g., L929) to compare viability with uncomplexed Cu²+ (IC50 ~10–50 μM vs. >100 μM for HPAP-Cu²+) .
Data Interpretation & Optimization
Q. What strategies mitigate ligand degradation during prolonged catalytic cycles?
- Methodology :
- Operando Spectroscopy : Use FT-IR/UV-Vis to detect ligand oxidation byproducts (e.g., carbonyl formation at ν~1700 cm⁻¹).
- Additive Screening : Introduce antioxidants (e.g., ascorbic acid) or inert atmospheres (N₂) to stabilize tertiary amines .
Q. How to optimize reaction conditions for high-yield HPAP-copper complex synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent ratios (water:ethanol), and stirring rates. Use HPLC to quantify yield vs. byproducts (e.g., hydrolyzed ligands) .
- Response Surface Models : Identify critical factors (e.g., pH >7 for ligand deprotonation) using central composite design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
